
Carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a nitroso group, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester typically involves the reaction of benzylamine with nitrous acid to form the N-nitrosobenzylamine intermediate. This intermediate is then reacted with ethyl chloroformate to produce the final compound. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to handle the reactions efficiently. The production process would also incorporate purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pathways involved may include the disruption of normal cellular processes, leading to therapeutic effects in the case of anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, methylnitroso-, ethyl ester
- Carbamic acid, N-methyl-N-nitroso-, ethyl ester
- Carbamic acid, n-methyl, n-nitroso-, 4[2-(n’-methyl-n’-nitroso-ureido)ethyl]phenyl ester
Uniqueness
Carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester is unique due to its specific structure, which includes a benzylamine moiety. This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
70583-15-2 |
|---|---|
Formule moléculaire |
C11H15N3O3 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
ethyl N-[[benzyl(nitroso)amino]methyl]carbamate |
InChI |
InChI=1S/C11H15N3O3/c1-2-17-11(15)12-9-14(13-16)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,15) |
Clé InChI |
MQYWPKJINMZAJV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCN(CC1=CC=CC=C1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-](/img/structure/B13801743.png)
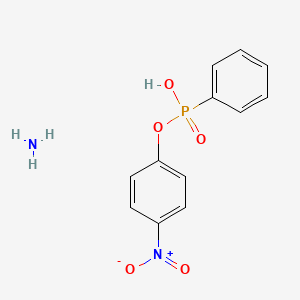
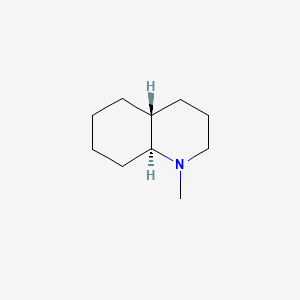
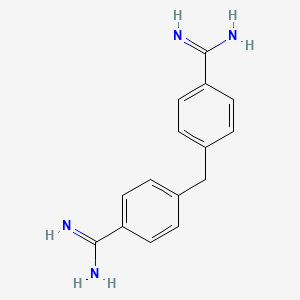
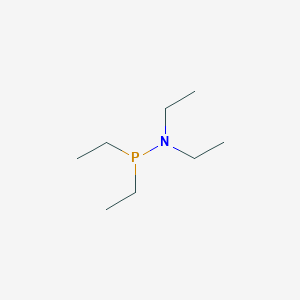
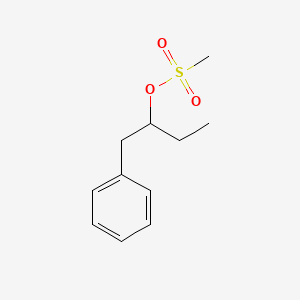
![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)
